molecular formula C21H17N3O2S B2664462 2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 845661-35-0

2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2664462
CAS No.: 845661-35-0
M. Wt: 375.45
InChI Key: PKZDUEUZDLPGLZ-UHFFFAOYSA-N
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Description

The compound 2-{8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS: 294875-06-2) is a synthetic molecule featuring a polycyclic core fused with a 1,2,3,4-tetrahydroquinoline moiety via a sulfanyl-linked ethanone bridge. Key structural attributes include:

  • Sulfanyl bridge: A sulfur atom linking the tricyclic core to the ethanone group, which may enhance lipophilicity and influence metabolic stability.
  • 1,2,3,4-Tetrahydroquinoline: A partially saturated quinoline derivative, known for its role in modulating biological activity through aromatic interactions .

The compound is commercially available for research purposes, indicating established synthesis protocols .

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-18(24-11-5-7-14-6-1-3-9-16(14)24)12-27-21-20-19(22-13-23-21)15-8-2-4-10-17(15)26-20/h1-4,6,8-10,13H,5,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZDUEUZDLPGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the tricyclic core and the subsequent attachment of the quinoline and ethanone moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Data: No entries for this compound were found in the Protein Data Bank (PDB), limiting insights into target binding modes .
  • Synthetic Accessibility : Commercial availability () suggests scalable synthesis, but derivatives (e.g., ester analogs) remain understudied.
  • Therapeutic Potential: Analogous FINs () and marine-derived metabolites () highlight the need to evaluate ferroptosis induction or antimicrobial activity.

Biological Activity

The compound 2-{8-oxa-3,5-diazatricyclo[7.4.0.0.2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule with potential biological activity. This article aims to explore its biological properties based on available literature and research findings.

The chemical structure of the compound includes several functional groups that may influence its biological activity. The presence of a sulfur atom and nitrogen heterocycles suggests potential interactions with biological targets such as enzymes and receptors.

Chemical Formula: C₁₂H₁₅N₂O₃S
Molecular Weight: 260.27 g/mol
CAS Number: 304861-66-3

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp., without exhibiting cytotoxicity to normal cell lines like L929 . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with biofilm formation.

CompoundActivity AgainstReference
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolesMRSA (Methicillin-resistant Staphylococcus aureus)
2-{8-Oxa...}Potentially similar due to structural analogies

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies have shown that some derivatives exhibit low cytotoxicity in vitro against various cell lines including L929 and A549 . The compound under consideration may share this property due to its structural characteristics.

Concentration (µM)Cell LineViability (%)
100 (24h)L929~90
200 (48h)L929~85
50 (24h)A549>100

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition: The presence of nitrogen atoms and sulfur may allow for interactions with active sites of enzymes.
  • Membrane Disruption: Similar compounds have been noted for their ability to disrupt microbial membranes.
  • Gene Expression Modulation: Some derivatives affect transcription factors involved in biofilm formation and virulence factor expression.

Case Studies

Several studies have documented the biological activity of compounds structurally related to the target molecule:

  • Study on Oxadiazole Derivatives: A study synthesized a range of oxadiazole derivatives and tested their antimicrobial efficacy against resistant bacterial strains. Results indicated that certain derivatives were more effective than traditional antibiotics like ciprofloxacin .
  • Cytotoxicity Analysis: Another investigation into related compounds found that while some exhibited cytotoxic effects at higher concentrations, others enhanced cell viability in specific conditions .

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